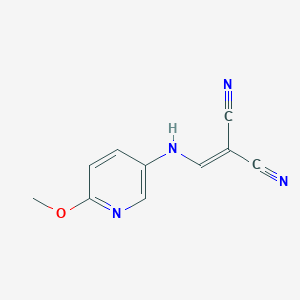![molecular formula C18H15ClN4O2S B2545607 8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-56-6](/img/structure/B2545607.png)
8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . The strategy involves routes to three representative 8-chloro-2-(methylthio) pyrido[3,4-d]pyrimidine intermediates .
Molecular Structure Analysis
The molecular structure of this compound is based on the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . The retrosynthetic analysis led to a novel, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine-based class of intermediates .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the efficient chemical modification of key building blocks to access a wide range of 2-amino-pyrido[3,4-d]pyrimidines .
Applications De Recherche Scientifique
Synthesis and Structural Characterization This compound is part of a broader class of chemicals involved in the synthesis of new heterocyclic compounds with potential biological activities. The synthesis involves multistep chemical reactions, starting from basic heteroaromatic nitriles or esters, which undergo metalation, halogenation, and coupling reactions to form complex dipyridopyrimidinones. These compounds are then characterized by various analytical techniques, including infrared (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis, to confirm their structures and purity (Bentabed-Ababsa et al., 2010), (Narayana et al., 2009).
Antimicrobial Activities The antimicrobial activities of similar compounds have been a significant area of research. These studies reveal that certain dipyridopyrimidinones exhibit bactericidal activity against various strains of bacteria, including Pseudomonas aeruginosa, and fungicidal activity against Fusarium and Candida albicans. This suggests potential applications in treating infections caused by these pathogens. The variation in the chemical structure of these compounds can significantly affect their biological activities, indicating the importance of structural optimization for enhanced efficacy (Bentabed-Ababsa et al., 2010).
Anticancer and Anti-inflammatory Activities Further research into related compounds demonstrates promising anticancer and anti-inflammatory activities. For instance, novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to possess significant antimicrobial and potent anti-inflammatory activities. This highlights the potential of dipyridopyrimidinones and related compounds in developing new therapeutic agents for cancer and inflammatory diseases (Rani & Kunta, 2021).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the available data, it is noted that fused pyrimidine cores are privileged kinase scaffolds . Kinase inhibitors have been associated with a wide range of diseases, particularly many kinases have been found to be closely linked to tumor proliferation and survival .
Propriétés
IUPAC Name |
13-chloro-5-(2-methylsulfanylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-26-16-12(3-2-7-20-16)17(24)22-8-6-14-13(10-22)18(25)23-9-11(19)4-5-15(23)21-14/h2-5,7,9H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNNVYNZJSIRFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

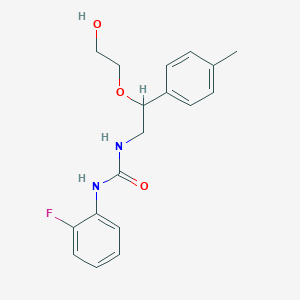

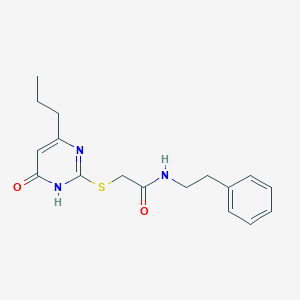

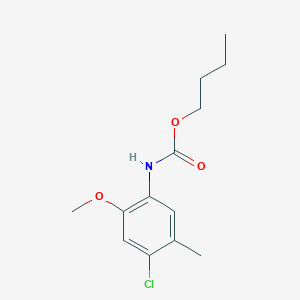
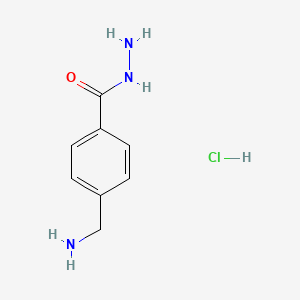

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)
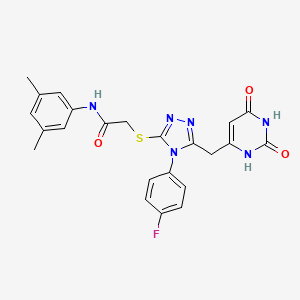
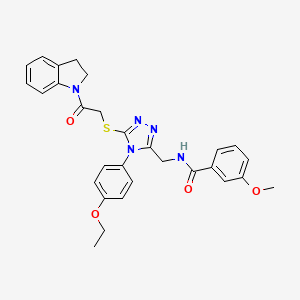
![2-(2-((3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2545544.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

